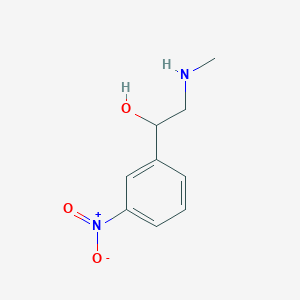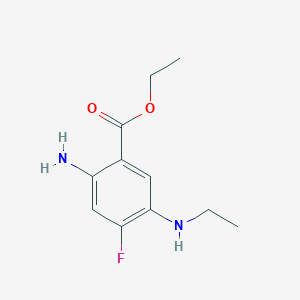
Ethyl 2-amino-5-(ethylamino)-4-fluorobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-amino-5-(ethylamino)-4-fluorobenzoate is an organic compound that belongs to the class of benzoates This compound is characterized by the presence of an ethyl ester group, an amino group, an ethylamino group, and a fluorine atom attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-amino-5-(ethylamino)-4-fluorobenzoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Nitration: The starting material, ethyl benzoate, undergoes nitration to introduce a nitro group at the desired position on the benzene ring.
Reduction: The nitro group is then reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Ethylation: The amino group is ethylated using ethyl iodide in the presence of a base such as potassium carbonate.
Amidation: Finally, the ester group is converted to the desired ethyl ester through amidation reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, industrial processes may employ more cost-effective reagents and optimized reaction conditions to ensure scalability and economic viability.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-amino-5-(ethylamino)-4-fluorobenzoate can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The fluorine atom can be substituted with other halogens or functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium iodide (NaI) or potassium fluoride (KF) in polar aprotic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitrobenzoates, while reduction can produce ethylamines or alcohols. Substitution reactions can result in halogenated benzoates or other functionalized derivatives.
Aplicaciones Científicas De Investigación
Ethyl 2-amino-5-(ethylamino)-4-fluorobenzoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals, agrochemicals, and materials science.
Mecanismo De Acción
The mechanism of action of Ethyl 2-amino-5-(ethylamino)-4-fluorobenzoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The presence of the fluorine atom can enhance its binding affinity and selectivity for specific targets.
Comparación Con Compuestos Similares
Ethyl 2-amino-5-(ethylamino)-4-fluorobenzoate can be compared with other similar compounds, such as:
Ethyl 2-amino-5-(methylamino)-4-fluorobenzoate: This compound has a methylamino group instead of an ethylamino group, which may affect its chemical reactivity and biological activity.
Ethyl 2-amino-5-(ethylamino)-4-chlorobenzoate: The presence of a chlorine atom instead of a fluorine atom can influence its chemical properties and interactions with molecular targets.
Ethyl 2-amino-5-(ethylamino)-4-bromobenzoate:
The uniqueness of this compound lies in its specific combination of functional groups and the presence of the fluorine atom, which can enhance its stability, reactivity, and biological activity compared to other similar compounds.
Propiedades
Fórmula molecular |
C11H15FN2O2 |
|---|---|
Peso molecular |
226.25 g/mol |
Nombre IUPAC |
ethyl 2-amino-5-(ethylamino)-4-fluorobenzoate |
InChI |
InChI=1S/C11H15FN2O2/c1-3-14-10-5-7(11(15)16-4-2)9(13)6-8(10)12/h5-6,14H,3-4,13H2,1-2H3 |
Clave InChI |
FRTMDLFNGAGHNQ-UHFFFAOYSA-N |
SMILES canónico |
CCNC1=C(C=C(C(=C1)C(=O)OCC)N)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


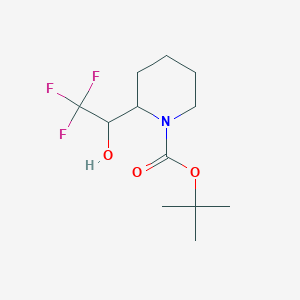
![5-(2-{2-[1-(4-bromophenyl)-3-(4-fluorophenyl)-1H-pyrazol-4-yl]-4-oxo-1,3-oxazolidin-3-yl}ethyl)-2,3-dihydro-1H-1,3-benzodiazol-2-one](/img/structure/B13615182.png)
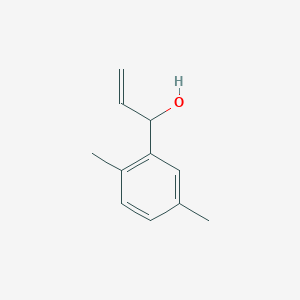
![11,11-Difluoro-8-azadispiro[3.0.55.14]undecane](/img/structure/B13615196.png)
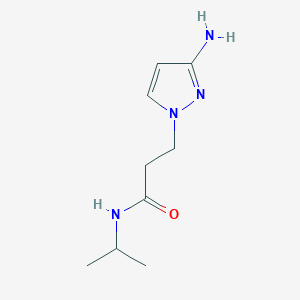
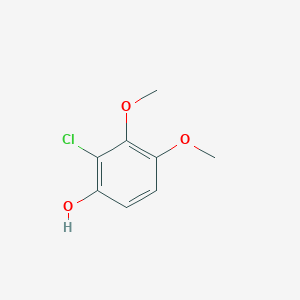
![o-(Bicyclo[2.2.1]heptan-2-ylmethyl)hydroxylamine](/img/structure/B13615205.png)
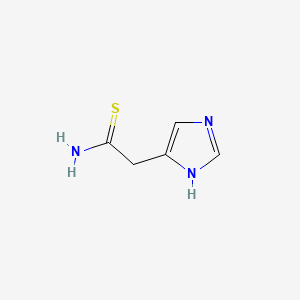


![3-(5-chlorothiophen-3-yl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoicacid](/img/structure/B13615228.png)


